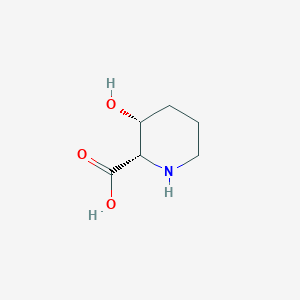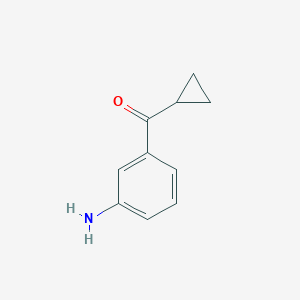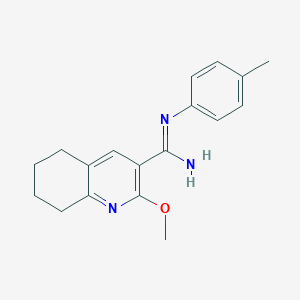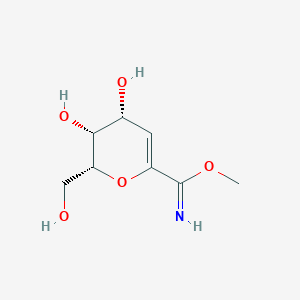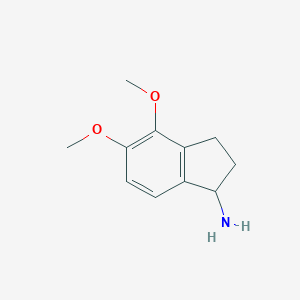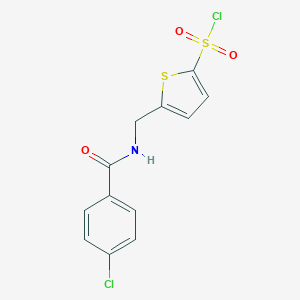
5-((4-氯苯甲酰氨基)甲基)噻吩-2-磺酰氯
货号:
B063271
CAS 编号:
166964-34-7
分子量:
350.2 g/mol
InChI 键:
HWAXMFYECKQLDX-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
描述
5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it ideal for use in various research applications. In
科学研究应用
合成和细胞毒性研究
- 氨甲基硒吩并[3,2-b]噻吩磺酰胺的合成:该化合物已通过涉及噻吩-2-磺酰胺的反应合成,研究了对包括 HT-1080、MH-22A 等在内的各种人和小鼠细胞系的细胞毒性,表明在癌症研究中具有潜在应用 (Arsenyan, Rubina, & Domracheva, 2016)。
抗氧化性能
- 噻吩基-查耳酮衍生物:对噻吩基-查耳酮衍生物的合成及其抗氧化活性的研究表明,与“5-((4-氯苯甲酰氨基)甲基)噻吩-2-磺酰氯”结构类似的化合物表现出很高的抗氧化活性 (Sönmez, Gür, & Sahin, 2023)。
弗里德尔-克拉夫茨磺酰化
- 离子液体中的弗里德尔-克拉夫茨磺酰化:研究表明,在离子液体中苯和取代苯与 4-甲基苯磺酰氯的磺酰化反应中,反应性和产率得到提高,表明在化学合成中具有潜在应用 (Nara, Harjani, & Salunkhe, 2001)。
酰磺酰胺的开发
- 酰磺酰胺剂的开发:一项研究描述了相关化合物 5-溴-噻吩-2-磺酸 2,4-二氯苯甲酰胺钠盐的合成,突出了其在药物研究中的潜力 (Yates, Kallman, Ley, & Wei, 2009)。
亲电取代反应
- 苯并咪唑合成中的亲电取代:该化合物的结构类似物已用于亲电取代反应,用于合成在药物化学中相关的苯并咪唑衍生物 (Illenzeer, El’chaninov, & Alexandrov, 2013)。
安全和危害
属性
IUPAC Name |
5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S2/c13-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)20(14,17)18/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXMFYECKQLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370898 | |
| Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-34-7 | |
| Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Chlorosulfonic acid (20.1 ml, 198 mmol) in CH2Cl2 (80 ml) is added dropwise to a solution of 1a (10 g, 40 mmol) in CH2Cl2 (500 ml) at −80° C. The mixture is allowed to reach room temperature in 5 h. The reaction mixture is poured on ice and quickly extracted with CH2Cl2. The organic layer is dried over MgSO4 and the solvent is evaporated to dryness which affords 8.8 g (63%) of desired sulfonyl chloride 1b; mp 133-35° C., 1H NMR (DMSO) δ 9.21 (t, J=6.4 Hz, 1H), 7.87 (d, J=8.67 Hz, 2H), 7.53 (d, J=8.67 Hz, 2H), 6.91 (d, J=3.9 Hz, 1H), 6.77 (d, J=3.39 Hz, 1H), 4.53 (d, J=3.77 Hz, 2H).



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

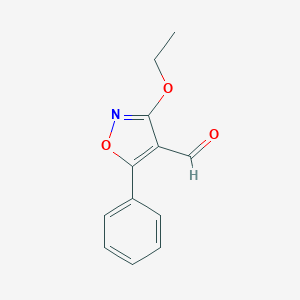
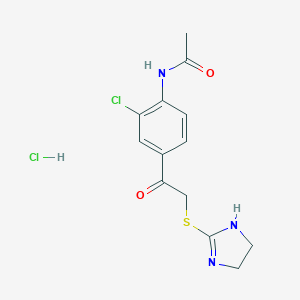
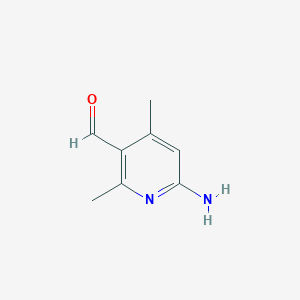


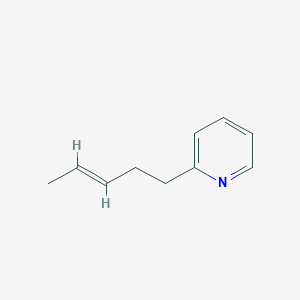
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)
